![molecular formula C43H74O20 B12088851 [6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)
[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calonyctin A-2b is a natural plant growth regulator extracted from the leaves of Calonyction aculeatum (L.) House. It is one of two components of calonyctin A and has a molecular formula of C43H74O20 with a molecular weight of 911.045 . This compound is known for its ability to delay senescence and promote growth in plants, making it a valuable tool in agricultural research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Calonyctin A-2b involves the extraction of the compound from the leaves of Calonyction aculeatum. The process includes several steps of purification and isolation to obtain the pure compound . Specific synthetic routes and reaction conditions are not widely documented, but the compound is typically prepared in a laboratory setting for research purposes.
Industrial Production Methods: Industrial production methods for Calonyctin A-2b are not well-established due to its primary use in research. The compound is usually produced in small quantities and is not commercially available for large-scale agricultural use .
Chemical Reactions Analysis
Types of Reactions: Calonyctin A-2b undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving Calonyctin A-2b include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the target product .
Major Products Formed: The major products formed from the reactions of Calonyctin A-2b include derivatives with enhanced plant growth regulatory properties.
Scientific Research Applications
Calonyctin A-2b has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and agriculture. It is used to study plant growth regulation, delay senescence, and increase crop yields . The compound has been shown to increase the tuber yield of potato plants and enhance the growth of sweet potato plants . Additionally, it is used in research to understand the molecular mechanisms underlying plant growth and development .
Mechanism of Action
The mechanism of action of Calonyctin A-2b involves its interaction with specific molecular targets in plants. The compound delays senescence by increasing chlorophyll content and enhancing root oxidizability and soluble protein content . These effects are mediated through pathways that regulate plant growth and development, leading to increased crop yields and improved plant health .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Calonyctin A-2b include other plant growth regulators such as gibberellins, cytokinins, and auxins. These compounds also promote plant growth and development but differ in their specific mechanisms of action and molecular targets .
Uniqueness: Calonyctin A-2b is unique in its ability to delay senescence and promote growth in a wide range of plant species. Its specific molecular structure and interaction with plant growth pathways set it apart from other plant growth regulators .
Conclusion
Calonyctin A-2b is a valuable compound in agricultural research, known for its ability to promote plant growth and delay senescence. While its industrial production methods are not well-established, its applications in scientific research continue to expand, providing insights into plant growth regulation and development.
Properties
Molecular Formula |
C43H74O20 |
|---|---|
Molecular Weight |
911.0 g/mol |
IUPAC Name |
[6,25,26,32-tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C43H74O20/c1-18(2)25-16-14-12-10-9-11-13-15-17-26(45)59-37-34(60-39(53)19(3)20(4)44)29(48)23(7)56-42(37)61-35-30(49)24(8)57-43(62-36-32(51)28(47)22(6)55-41(36)58-25)38(35)63-40-33(52)31(50)27(46)21(5)54-40/h18-25,27-38,40-44,46-52H,9-17H2,1-8H3 |
InChI Key |
YMZMABJWBKTPSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C2C(O1)OC(CCCCCCCCCC(=O)OC3C(C(C(OC3OC4C(C(OC(C4OC5C(C(C(C(O5)C)O)O)O)O2)C)O)C)O)OC(=O)C(C)C(C)O)C(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



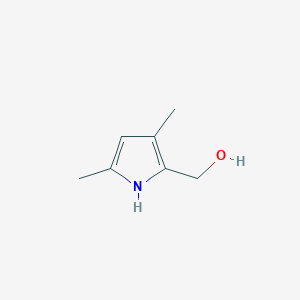
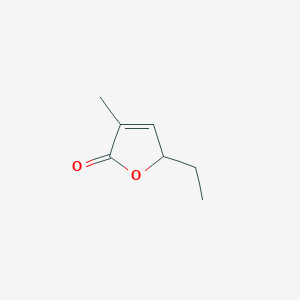
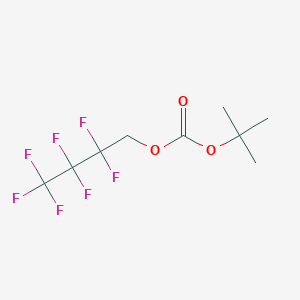

![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL](/img/structure/B12088818.png)
![[Rh COD (R)-Binap]BF4](/img/structure/B12088823.png)
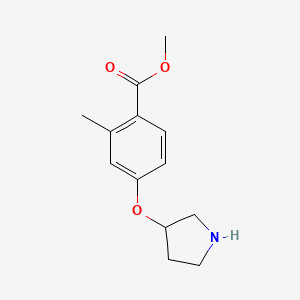
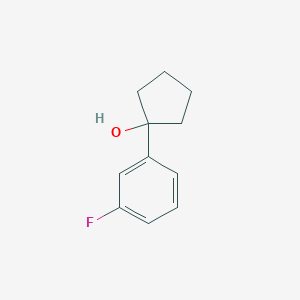


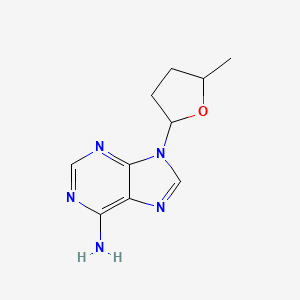
![2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide](/img/structure/B12088864.png)
![Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)-](/img/structure/B12088867.png)
